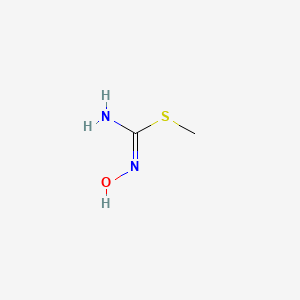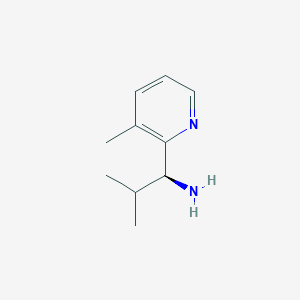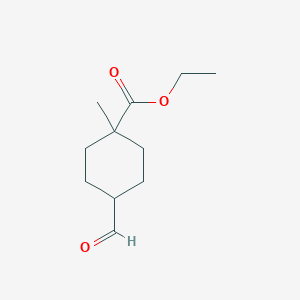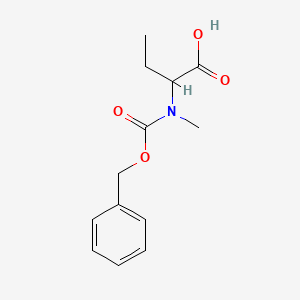
4,6-Dimethoxy-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of 1-naphthaldehyde. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at the desired positions. The reaction conditions often require controlled temperatures and specific reaction times to ensure the correct substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These methods ensure high yield and purity of the product, which is essential for its use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxy-1-naphthaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: 4,6-Dimethoxy-1-naphthoic acid.
Reduction: 4,6-Dimethoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-1-naphthaldehyde involves its ability to undergo various chemical transformations. The methoxy groups can participate in electron-donating interactions, while the aldehyde group can act as an electrophilic center. These properties make it a versatile compound in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways.
Comparación Con Compuestos Similares
- 4,7-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde
- 5,6,8-Trimethoxy-3-methyl-1-naphthol
Comparison: 4,6-Dimethoxy-1-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the position of the methoxy groups can influence the compound’s reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in specific synthetic applications where other naphthaldehyde derivatives may not be suitable.
Propiedades
Número CAS |
65565-33-5 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-8H,1-2H3 |
Clave InChI |
OPJXETKHTVGWTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




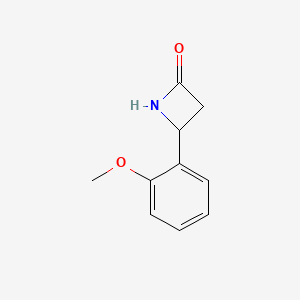
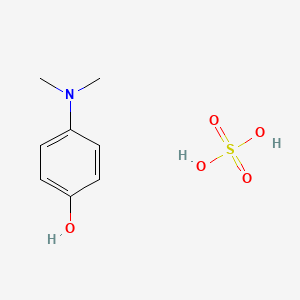



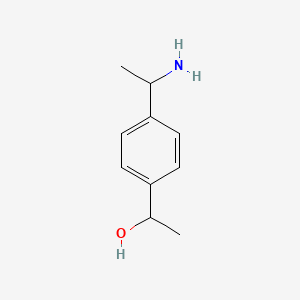
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
